![molecular formula C23H26FN3O5 B2375202 Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate CAS No. 896361-80-1](/img/structure/B2375202.png)
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate
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Description
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Molecular Analysis
Tetrel Bonding Interactions
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate, being a complex organic compound, is involved in tetrel bonding interactions. These interactions, crucial in molecular assemblies and crystal engineering, have been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Decyclization Reactions
The compound participates in decyclization reactions with secondary amines, demonstrating its reactivity and potential application in organic synthesis and the development of new chemical entities (Vasileva et al., 2018).
Brine Shrimp Cytotoxicity Assay
The compound's derivatives have been evaluated for their cytotoxic effects using brine shrimp assays, indicating its potential application in bioactivity studies and drug discovery (Ahmed et al., 2016).
Catalytic Asymmetric Hydrogenation
The compound has been utilized in catalytic asymmetric hydrogenation, demonstrating its importance in stereoselective synthesis and its potential role in the pharmaceutical industry (Li et al., 2011).
Molecular Crystal Structures
The compound's derivatives have been examined for their crystal structures, revealing insights into their molecular conformations and interactions. This knowledge is crucial in the design of new materials and pharmaceuticals (Cunico et al., 2009).
Antimicrobial Activity
Studies on the compound's derivatives indicate their potential antimicrobial properties, underscoring their relevance in the development of new antimicrobial agents (Al-Talib et al., 2016).
properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-3-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJJEAZXYVAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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